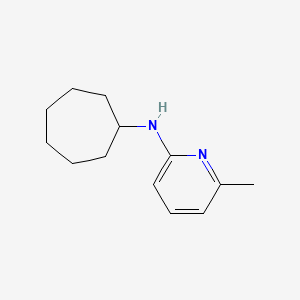![molecular formula C17H21N3 B7575382 N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine](/img/structure/B7575382.png)
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine, also known as CPQQ, is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. CPQQ is a quinoline derivative that has been shown to have promising effects in various biochemical and physiological processes. In
作用機序
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine acts as a positive allosteric modulator of the M1 muscarinic receptor. This means that it enhances the activity of the receptor in response to its natural ligand, acetylcholine. N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine binds to a specific site on the receptor, known as the allosteric site, which is distinct from the site where acetylcholine binds. This binding causes a conformational change in the receptor, leading to an increase in its activity.
Biochemical and Physiological Effects:
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine enhances the binding affinity of the M1 muscarinic receptor for its natural ligand, acetylcholine. This results in an increase in intracellular calcium levels and activation of downstream signaling pathways. In vivo studies have shown that N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine improves cognitive function and memory in animal models, which is consistent with the role of the M1 muscarinic receptor in these processes.
実験室実験の利点と制限
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has several advantages for use in lab experiments. It is a selective modulator of the M1 muscarinic receptor, which allows for specific targeting of this receptor subtype. N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use. N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has not been extensively studied in humans, so its safety and efficacy in clinical settings are unknown. Additionally, N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has a relatively short half-life, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine. One area of interest is the development of more selective and potent modulators of the M1 muscarinic receptor. This could lead to the development of new therapies for cognitive disorders such as Alzheimer's disease. Another area of interest is the study of the role of the M1 muscarinic receptor in other physiological processes, such as inflammation and pain. Additionally, further research is needed to determine the safety and efficacy of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine in clinical settings.
合成法
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloroquinoline with 3-cyclopropylpyrrolidine in the presence of a base to yield the desired product. The final product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has been shown to have potential applications in various scientific research fields. One of its main applications is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a crucial role in various physiological processes. N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine has been shown to selectively bind to a specific subtype of GPCR, known as the M1 muscarinic receptor. This makes N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine a valuable tool for studying the function and regulation of this receptor subtype.
特性
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3/c1-2-4-16-14(3-1)5-8-17(19-16)18-11-13-9-10-20(12-13)15-6-7-15/h1-5,8,13,15H,6-7,9-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHDCAZFPXMDNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)CNC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]quinolin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![2-[(2-Chloro-5-nitrophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7575315.png)

![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)
![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)
![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
![3-[(Prop-2-enoylamino)methyl]benzoic acid](/img/structure/B7575398.png)